molecular formula C10H15ClN2O B2711021 (2-Cyclobutyloxypyridin-4-yl)methanamine;hydrochloride CAS No. 2418678-01-8

(2-Cyclobutyloxypyridin-4-yl)methanamine;hydrochloride

Cat. No.: B2711021
CAS No.: 2418678-01-8
M. Wt: 214.69
InChI Key: JATQHVMRKAFSPT-UHFFFAOYSA-N
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Description

(2-Cyclobutyloxypyridin-4-yl)methanamine;hydrochloride is a chemical compound with potential applications in various fields of scientific research. It is characterized by the presence of a cyclobutyloxy group attached to a pyridine ring, with a methanamine group and a hydrochloride salt. This compound is of interest due to its unique structural features and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclobutyloxypyridin-4-yl)methanamine;hydrochloride typically involves the following steps:

    Formation of the Cyclobutyloxy Group: The cyclobutyloxy group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by a cyclobutyl alcohol derivative.

    Introduction of the Methanamine Group: The methanamine group is introduced via a reductive amination reaction, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclobutyloxypyridin-4-yl)methanamine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the pyridine ring or the cyclobutyloxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines.

Scientific Research Applications

(2-Cyclobutyloxypyridin-4-yl)methanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of (2-Cyclobutyloxypyridin-4-yl)methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting downstream signaling pathways. The exact mechanism depends on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    (2-Chloropyridin-4-yl)methanamine;hydrochloride: This compound has a similar pyridine ring structure but with a chlorine substituent instead of a cyclobutyloxy group.

    (4-Cyclobutoxypyridin-2-yl)methanamine: Similar structure but with the cyclobutyloxy group at a different position on the pyridine ring.

Uniqueness

(2-Cyclobutyloxypyridin-4-yl)methanamine;hydrochloride is unique due to the presence of the cyclobutyloxy group, which can impart different chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in the design of new molecules with specific desired activities.

Properties

IUPAC Name

(2-cyclobutyloxypyridin-4-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c11-7-8-4-5-12-10(6-8)13-9-2-1-3-9;/h4-6,9H,1-3,7,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATQHVMRKAFSPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=NC=CC(=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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